![molecular formula C19H20BrN3O2S B2394551 5-((4-bromobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899748-13-1](/img/structure/B2394551.png)
5-((4-bromobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-((4-bromobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H20BrN3O2S and its molecular weight is 434.35. The purity is usually 95%.
BenchChem offers high-quality 5-((4-bromobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-bromobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 5-((4-bromobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, also known as 5-[(4-bromophenyl)methylsulfanyl]-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4-dione:
Anticancer Activity
This compound has shown potential as an anticancer agent. Its structure allows it to interact with various cellular targets, leading to the inhibition of cancer cell proliferation. Studies have demonstrated its efficacy against multiple cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116), by inducing apoptosis and cell cycle arrest .
Antiviral Properties
Research has indicated that this compound can act as a non-nucleoside reverse transcriptase inhibitor (NNRTI), making it a candidate for antiviral therapies, particularly against HIV-1. Its ability to bind to the NNRTI binding pocket of the reverse transcriptase enzyme disrupts the replication process of the virus .
Anti-inflammatory Effects
The compound exhibits significant anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and mediators, which are crucial in the inflammatory response. This makes it a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antioxidant Activity
Due to its chemical structure, the compound has been found to possess antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells, which is beneficial in preventing cellular damage and diseases related to oxidative stress, such as neurodegenerative disorders .
Potential in Drug Design
Given its diverse biological activities, this compound serves as a valuable scaffold for designing new drugs. Its structure can be modified to enhance its efficacy and selectivity for various targets, making it a versatile tool in medicinal chemistry.
RSC Advances X-MOL Springer Springer : Springer : Springer : RSC Advances : X-MOL
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Similar compounds have shown significant inhibitory activity against cdk2 . They interact with CDK2, leading to the inhibition of the kinase’s activity, which in turn disrupts the cell cycle progression .
Biochemical Pathways
The inhibition of cdk2 can lead to significant alterations in cell cycle progression . This can result in the induction of apoptosis within cells , particularly in cancer cells where CDK2 often plays a critical role in uncontrolled proliferation .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart have shown suitable pharmacokinetic properties for similar compounds . These properties can help in predicting the observed antitumor activity .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines . They have demonstrated superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 .
properties
IUPAC Name |
5-[(4-bromophenyl)methylsulfanyl]-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O2S/c1-4-5-13-10-21-17-15(18(24)23(3)19(25)22(17)2)16(13)26-11-12-6-8-14(20)9-7-12/h6-10H,4-5,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTSFVDKTLNPTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C2C(=C1SCC3=CC=C(C=C3)Br)C(=O)N(C(=O)N2C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-bromobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |
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